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Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2H-chromen-6-amine (CAS No. 45882-47-1). Due to the limited availability of experimental

data in peer-reviewed literature, this document presents predicted ¹H NMR, ¹³C NMR, Infrared

(IR), and Mass Spectrometry (MS) data. The predictions are based on established principles of

spectroscopic interpretation and computational chemistry tools. Detailed, generalized

experimental protocols for obtaining such data are also provided for researchers aiming to

characterize this compound. This guide is intended for researchers, scientists, and

professionals in the field of drug development and chemical analysis who require reference

spectroscopic information for 2H-chromen-6-amine.

Introduction
2H-chromen-6-amine is a heterocyclic compound belonging to the chromene class, which are

known for a wide range of biological activities. Accurate spectroscopic data is paramount for

the unambiguous identification and characterization of such molecules in research and

development settings. This document serves as a reference guide to the predicted

spectroscopic profile of 2H-chromen-6-amine, offering valuable information for its synthesis,

purification, and further investigation.
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The following sections detail the predicted spectroscopic data for 2H-chromen-6-amine. The

data has been generated using computational prediction tools and is supplemented with

interpretations based on the general spectroscopic characteristics of aromatic amines and

chromene derivatives.

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 2H-chromen-6-amine in CDCl₃ is summarized in Table 1.

The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane

(TMS).

Table 1: Predicted ¹H NMR Data for 2H-Chromen-6-amine

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~6.85 d 1H H-5

~6.60 dd 1H H-7

~6.55 d 1H H-8

~5.75 dt 1H H-3

~4.60 t 2H H-2

~3.60 br s 2H -NH₂

~2.80 dt 2H H-4

Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of 2H-chromen-6-amine in CDCl₃ is summarized in Table 2.

The chemical shifts (δ) are reported in parts per million (ppm).

Table 2: Predicted ¹³C NMR Data for 2H-Chromen-6-amine
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Chemical Shift (ppm) Assignment

~145.0 C-6

~142.0 C-8a

~128.0 C-4a

~125.0 C-3

~122.0 C-4

~118.0 C-5

~117.0 C-7

~115.0 C-8

~66.0 C-2

Predicted Infrared (IR) Spectroscopy Data
The predicted characteristic infrared absorption bands for 2H-chromen-6-amine are presented

in Table 3. These predictions are based on the typical vibrational modes for aromatic amines

and the chromene scaffold.[1][2]

Table 3: Predicted IR Absorption Bands for 2H-Chromen-6-amine
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Wavenumber (cm⁻¹) Intensity Assignment

3450-3350 Medium, Sharp (doublet)
N-H symmetric & asymmetric

stretching

3050-3000 Medium Aromatic C-H stretching

2950-2850 Medium Aliphatic C-H stretching

1620-1580 Strong N-H bending (scissoring)

1600-1450 Strong to Medium Aromatic C=C stretching

1350-1250 Strong Aromatic C-N stretching

1250-1000 Strong C-O-C asymmetric stretching

900-675 Strong, Broad N-H wagging

Predicted Mass Spectrometry (MS) Data
The predicted key fragments in the electron ionization (EI) mass spectrum of 2H-chromen-6-
amine are listed in Table 4. The fragmentation pattern is anticipated to be influenced by the

stable aromatic ring and the amine group.

Table 4: Predicted Key Mass Spectrometry Fragments for 2H-Chromen-6-amine

m/z Proposed Fragment

147 [M]⁺ (Molecular Ion)

132 [M-NH]⁺

118 [M-HCN-H]⁺

91 [C₇H₇]⁺

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented in this

guide. These are based on standard laboratory procedures and can be adapted based on the
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specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2H-chromen-6-amine in 0.5-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse experiment (zg30).

Acquisition Parameters: Spectral width of 16 ppm, acquisition time of at least 4 seconds,

relaxation delay of 1-2 seconds, 16-32 scans.

Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase

and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at

0.00 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Parameters: Spectral width of 240 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2 seconds, number of scans will depend on sample concentration and

instrument sensitivity (typically several thousand).

Processing: Apply a line broadening of 1-2 Hz. Phase and baseline correct the spectrum.

Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the

solid sample directly on the ATR crystal. For KBr pellet method, mix approximately 1-2 mg of

the sample with 100-200 mg of dry KBr powder and press into a transparent pellet.
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Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, typically 16-32 scans are

co-added.

Processing: Perform a background scan before acquiring the sample spectrum. The final

spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample via a direct insertion probe or by injection of a

dilute solution in a suitable volatile solvent (e.g., methanol or dichloromethane) into the ion

source.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Analysis:

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector analyzer.

Scan Range: Typically m/z 40-500.

Data Acquisition: Acquire the mass spectrum and identify the molecular ion peak and

major fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 2H-chromen-6-amine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15072335?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15072335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Synthesis & Purification

Spectroscopic Analysis

Data Processing & Interpretation

Synthesis of
2H-chromen-6-amine

Purification
(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Process NMR Data Process IR Data Process MS Data

Structural Elucidation
& Characterization

Click to download full resolution via product page

A generalized workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.

Conclusion
This technical guide provides a detailed predicted spectroscopic profile of 2H-chromen-6-
amine, a compound for which experimental data is not readily available. The presented ¹H

NMR, ¹³C NMR, IR, and MS data, along with the generalized experimental protocols, offer a

valuable resource for researchers working with this molecule. It is important to re-emphasize

that the data provided herein is predictive and should be confirmed by experimental analysis.

The provided workflows and protocols aim to facilitate such future experimental work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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